molecular formula C21H26N2O4 B3587993 1-BENZOYL-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

1-BENZOYL-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B3587993
M. Wt: 370.4 g/mol
InChI Key: UXQMJIAWFYFVRP-UHFFFAOYSA-N
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Description

1-BENZOYL-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is a synthetic compound that features a piperazine ring substituted with a benzoyl group and a trimethoxyphenylmethyl group. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making this compound of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZOYL-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-BENZOYL-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-BENZOYL-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-BENZOYL-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy.

Uniqueness

1-BENZOYL-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to its combination of the piperazine ring with the benzoyl and trimethoxyphenylmethyl groups, which confer distinct pharmacological properties. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

phenyl-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-25-18-13-16(14-19(26-2)20(18)27-3)15-22-9-11-23(12-10-22)21(24)17-7-5-4-6-8-17/h4-8,13-14H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQMJIAWFYFVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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